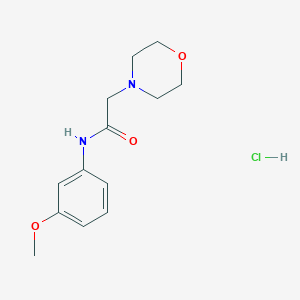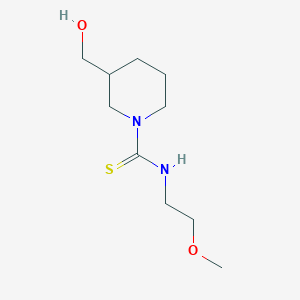![molecular formula C20H26ClNO B4135941 N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4135941.png)
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride
Descripción general
Descripción
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride, also known as CP 55940, is a synthetic cannabinoid compound that is commonly used in scientific research. This compound is known for its potent effects on the endocannabinoid system, which is responsible for regulating a wide range of physiological processes in the body. In
Aplicaciones Científicas De Investigación
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is commonly used in scientific research to study the endocannabinoid system and its effects on various physiological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant effects, making it a promising candidate for the treatment of a wide range of medical conditions. N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 has also been used to study the effects of cannabinoids on the central nervous system, including their effects on mood, cognition, and behavior.
Mecanismo De Acción
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 acts on the endocannabinoid system by binding to CB1 and CB2 receptors, which are located throughout the body. This binding activates a series of signaling pathways that modulate the release of neurotransmitters and other signaling molecules, leading to the observed physiological effects of N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940. The exact mechanism of action of N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is still being studied, but it is thought to involve the modulation of ion channels and other cellular signaling pathways.
Biochemical and Physiological Effects:
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anticonvulsant effects. This compound has also been shown to have effects on mood, cognition, and behavior, and is being studied for its potential therapeutic applications in the treatment of a wide range of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is a potent and reliable compound that is commonly used in scientific research. One advantage of using N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is its potent and consistent effects on the endocannabinoid system, which makes it a valuable tool for studying this complex system. However, there are also some limitations to using N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 in lab experiments, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940. One promising area of research is the development of novel cannabinoid-based therapies for the treatment of medical conditions such as chronic pain, inflammation, and epilepsy. Another area of research is the study of the endocannabinoid system and its role in regulating physiological processes such as appetite, mood, and sleep. Finally, further research is needed to fully understand the mechanism of action of N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 and other synthetic cannabinoids, which could lead to the development of new and more effective therapies.
Propiedades
IUPAC Name |
N-[(2-cyclopentyloxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-8-17(9-3-1)14-15-21-16-18-10-4-7-13-20(18)22-19-11-5-6-12-19;/h1-4,7-10,13,19,21H,5-6,11-12,14-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYFMKXNALIWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CNCCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-cyclopentyloxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)

![N-cyclohexyl-N'-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4135871.png)
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)

![2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4135881.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4135889.png)
![4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride](/img/structure/B4135893.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4135909.png)

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B4135924.png)
